![molecular formula C16H13NO4 B2693726 2-[(2-Methoxyphenyl)methoxy]isoindole-1,3-dione CAS No. 321430-43-7](/img/structure/B2693726.png)

2-[(2-Methoxyphenyl)methoxy]isoindole-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

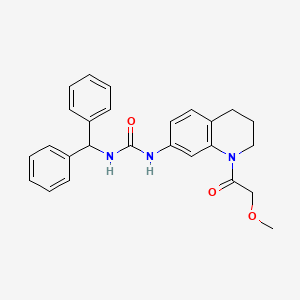

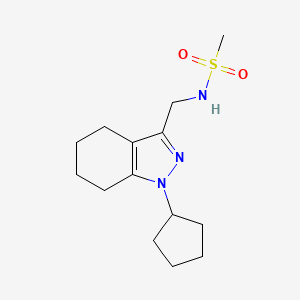

“2-[(2-Methoxyphenyl)methoxy]isoindole-1,3-dione” is a derivative of isoindoline-1,3-dione . Isoindoline-1,3-dione derivatives constitute an important group of medicinal substances . The structure of the new imides was confirmed by the methods of elemental and spectral analysis: FT–IR, H NMR, and MS .

Molecular Structure Analysis

The molecule is well fitted into the COX-2 binding site and it is stabilized by several hydrophobic interactions . The isoindole-1,3 (2H)-dione part of the compound is involved in interaction with Leu352 (π-σ), Ala523, and Val523 (π-alkyl) .Scientific Research Applications

Impact on Serotonin Receptor Affinity and Phosphodiesterase Inhibition

Research on isoindole-1,3-dione derivatives, including structures similar to 2-[(2-Methoxyphenyl)methoxy]isoindole-1,3-dione, has shown their potential as ligands for phosphodiesterase 10A and serotonin receptors, indicating potential applications in antipsychotic therapies. The study by Czopek et al. (2020) highlighted the synthesis of isoindole-1,3-dione derivatives with various amine moieties, exploring their phosphodiesterase inhibiting properties and affinities towards 5-HT1A and 5-HT7 receptors. The findings suggest the relevance of these compounds in developing treatments for psychiatric disorders (Czopek et al., 2020).

Anti-inflammatory Activity

The work by Abdou et al. (2012) demonstrated the anti-inflammatory activity of phthalimide derivatives derived from isoindoline-1,3-dione, pointing towards the therapeutic potential of such compounds in inflammation-related conditions. This study utilized resonance-stabilized alkylidenephosphoranes to afford isoindole derivatives, which were then evaluated in vivo for their anti-inflammatory efficacy, marking an important step in the development of new anti-inflammatory agents (Abdou et al., 2012).

Synthetic Methodologies for Heterocycles

Significant advancements in synthetic methodologies for creating isoindole-1,3-dione derivatives have been made, as demonstrated by Worlikar and Larock (2008). Their palladium-catalyzed aminocarbonylation process provides a streamlined approach to synthesizing 2-substituted isoindole-1,3-diones, which are crucial intermediates for various pharmaceutical applications. This method enhances the functional group tolerance and yield, offering a valuable tool for the synthesis of isoindole-based heterocycles (Worlikar & Larock, 2008).

Structural and Vibrational Analysis

The study by Torrico-Vallejos et al. (2010) on the structural and conformational properties of divalent sulfur substituted phthalimide, closely related to 2-[(2-Methoxyphenyl)methoxy]isoindole-1,3-dione, employed X-ray diffraction, vibrational spectra, and theoretical calculations to analyze the compound's molecular structure. Such analyses are pivotal in understanding the physicochemical characteristics of isoindole derivatives, which directly influence their pharmacological properties and applications (Torrico-Vallejos et al., 2010).

Photophysical Properties and AChE Inhibition

Isoindoline-1,3-dione derivatives have been explored for their potential in treating neurodegenerative diseases, such as Alzheimer's disease, through AChE inhibition. The study by Andrade-Jorge et al. (2018) synthesized and evaluated 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione as an AChE inhibitor, providing insights into the therapeutic potential of isoindole derivatives in neurodegenerative disease management. This research underscores the versatility of isoindole-1,3-dione derivatives in addressing a broad spectrum of biomedical challenges (Andrade-Jorge et al., 2018).

Mechanism of Action

Target of Action

Similar compounds, such as isoindoline-1,3-dione derivatives, have been found to interact with various receptors, indicating a potential for diverse biological activities .

Mode of Action

It is known that similar compounds, such as isoindoline-1,3-dione derivatives, interact with their targets, leading to various biological effects .

Biochemical Pathways

Isoindoline-1,3-dione derivatives, which are structurally similar, have been found to interact with various biochemical pathways, leading to diverse biological effects .

Result of Action

Similar compounds, such as isoindoline-1,3-dione derivatives, have been found to have various biological effects .

Action Environment

The stability and efficacy of similar compounds, such as isoindoline-1,3-dione derivatives, can be influenced by various environmental factors .

Safety and Hazards

All tested compounds showed oxidative or nitrosan stress (ROS and RNS) scavenging activity . The degree of chromatin relaxation outside the cell nucleus was lower than the control after incubation with all test compounds . The newly synthesized phthalimide derivatives showed no cytotoxic activity in the concentration range studied (10–90 µM) .

properties

IUPAC Name |

2-[(2-methoxyphenyl)methoxy]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4/c1-20-14-9-5-2-6-11(14)10-21-17-15(18)12-7-3-4-8-13(12)16(17)19/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UETLTMCWLRSRJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CON2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Methoxyphenyl)methoxy]isoindole-1,3-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4aR,5R,5aR,8aR,9S)-10-(pyridin-3-yl)-7-(p-tolyl)-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione](/img/structure/B2693643.png)

![2-methoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]-4,5-dimethylbenzenesulfonamide](/img/structure/B2693645.png)

![Methyl 2-azabicyclo[2.2.0]hexane-2-carboxylate](/img/structure/B2693649.png)

![[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2693651.png)

![N-(2-methoxyethyl)-3-[(3-methylbenzoyl)amino]-1H-indole-2-carboxamide](/img/structure/B2693653.png)

![[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2693654.png)

![6-(4-isopropylphenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2693657.png)